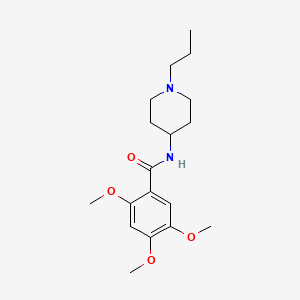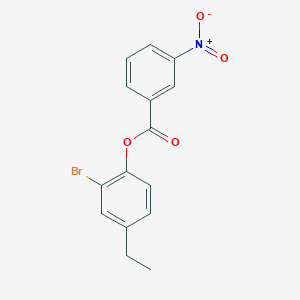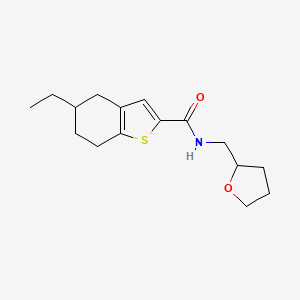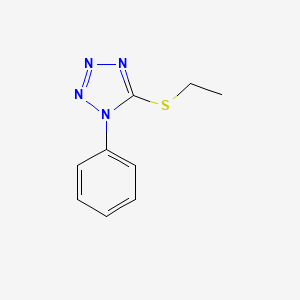![molecular formula C18H23NO2S B4724885 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4724885.png)
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid
Übersicht
Beschreibung
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid, also known as BM 15.766, is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 766.
Wissenschaftliche Forschungsanwendungen
3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound 15.766 has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The mechanism of action of 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been found to inhibit DNA synthesis and induce apoptosis by activating caspase enzymes. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. In neurodegenerative diseases, it has been suggested to protect neurons from oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway.
Biochemical and Physiological Effects:
This compound 15.766 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurodegenerative diseases, it has been suggested to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766 for lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also exhibits good solubility and stability in various solvents and media. However, one of the limitations of this compound 15.766 is its potential toxicity and side effects, which need to be carefully evaluated and monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-butyl-2,6-dimethyl-4-quinolinyl)thio]propanoic acid 15.766. In cancer research, it could be further investigated for its potential use in combination therapies with other anticancer drugs. In inflammation, it could be studied for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative diseases, it could be explored for its potential use in delaying or preventing the progression of Alzheimer's and Parkinson's diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound 15.766 and to evaluate its potential toxicity and side effects in vivo.
Eigenschaften
IUPAC Name |
3-(3-butyl-2,6-dimethylquinolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-5-6-14-13(3)19-16-8-7-12(2)11-15(16)18(14)22-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBATQXKCDNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![1-(2,6-dichlorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4724814.png)
![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)
![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)


![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)


![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)